2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol
Description
Historical Context of Pyrimidine-4-ol Derivatives in Chemical Research
Pyrimidine-4-ol derivatives have played a pivotal role in medicinal and synthetic chemistry since the mid-20th century. The foundational work on pyrimidine analogs began with the discovery of nucleic acid components like cytosine and uracil, which spurred interest in modified pyrimidines for therapeutic applications. The synthesis of 6-arylpyrimidin-4-ol derivatives, as reported by Gajera et al. in 2008, marked a significant advancement by introducing a one-pot method using alkyl 3-oxo-3-arylpropanoate and formamide. This approach enabled efficient access to structurally diverse pyrimidine-4-ol scaffolds, laying the groundwork for derivatives such as 2-amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol.
The incorporation of sulfur-containing substituents, such as thioether groups, emerged as a strategy to enhance bioactivity. For instance, 2-thiopyrimidine derivatives were recognized for anti-inflammatory properties, while pyrido[3,4-d]pyrimidines demonstrated anticancer potential through kinase inhibition. These developments highlight the evolutionary trajectory of pyrimidine-4-ol chemistry toward functionalized analogs with tailored biological activities.
Nomenclature and Structural Classification in Heterocyclic Chemistry
The compound This compound belongs to the pyrimidin-4-ol family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3 and a hydroxyl group at position 4. Its IUPAC name is derived as follows:
- Pyrimidin-4-ol core : Positions 2 and 6 are substituted with amino and [(4-methylphenyl)thio]methyl groups, respectively.
- Substituents :
Table 1: Structural Features and Analogous Compounds
The molecular formula C₁₂H₁₃N₃OS (MW: 247.32 g/mol) reflects its hybrid structure, combining a hydrophilic pyrimidin-4-ol moiety with a lipophilic arylthio group. This duality enhances membrane permeability and target binding, as seen in kinase inhibitors like pyrido[2,3-d]pyrimidines.
Significance in Proteomics Research
Pyrimidine-4-ol derivatives have become indispensable tools in proteomics, particularly for studying protein kinase interactions. The compound’s structural analogs, such as immobilized pyrido[2,3-d]pyrimidines, have been employed as affinity probes to identify over 30 human protein kinases, including serine/threonine kinases like RICK and p38α. These inhibitors exhibit selectivity for kinases with a conserved threonine residue in the ATP-binding pocket, enabling targeted profiling of enzymatic activity in cellular contexts.
Recent studies emphasize the role of sulfur-containing pyrimidines in modulating post-translational modifications. For example, the [(4-methylphenyl)thio]methyl group in this compound may facilitate disulfide bond formation with cysteine residues in kinase domains, altering conformational dynamics. Such interactions are critical for developing covalent inhibitors, a growing area in oncology and inflammation research.
Properties
IUPAC Name |
2-amino-4-[(4-methylphenyl)sulfanylmethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-10(5-3-8)17-7-9-6-11(16)15-12(13)14-9/h2-6H,7H2,1H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRVQJAEGVOEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol typically involves multiple steps. One common synthetic route starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure the purity and yield of the final product.
Chemical Reactions Analysis
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antiviral or antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor of specific enzymes or pathways.
Industry: The compound may be used in the development of new materials or as a specialty chemical in various industrial processes
Mechanism of Action
The mechanism of action of 2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
Thioether Modifications
- 6-Amino-2-(methylthio)pyrimidin-4-ol (CAS 1074-41-5): Lacks the 4-methylphenyl group, featuring only a methylthio substituent. Its similarity score to the target compound is 0.71, indicating moderate structural overlap . Impact: The absence of the aromatic ring reduces lipophilicity and may limit interactions with hydrophobic binding pockets in biological targets.
- 4-Amino-2-(ethylthio)-5-pyrimidinecarbonitrile (CAS 16462-29-6): Ethylthio group replaces methylthio. Similarity score: 0.71 . Impact: Longer alkyl chains (e.g., ethyl vs. methyl) enhance lipophilicity but may reduce metabolic stability due to increased susceptibility to oxidation.
Aromatic Substituents
- 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol: Bromophenyl substituent at position 5. Exhibits potent antimicrobial and anticancer activity . Impact: Bromine’s electron-withdrawing nature and larger atomic radius compared to methyl may enhance binding to enzymes like dihydrofolate reductase, but increase molecular weight and polarity.
- 2-Amino-6-[(3-chloro-4-methyl-phenyl)amino]-1H-pyrimidin-4-one (CAS 477726-81-1): Combines chloro and methyl groups on the phenyl ring . Impact: Chlorine increases lipophilicity and may improve membrane permeability, while the methyl group balances steric effects.
Key Findings :
Physicochemical Properties
Insights :
Biological Activity
2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol, with the CAS number 1114596-99-4, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a thioether functional group, which may influence its pharmacological properties. The following sections will explore its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C12H13N3OS
- Molar Mass : 247.32 g/mol
- Structure : The compound consists of a pyrimidine ring substituted with an amino group and a thioether side chain.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include nucleophilic substitutions and cyclization processes. Several studies have reported various synthetic routes that yield this compound with high purity and yield.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Its effects on various cancer cell lines have been evaluated, revealing promising results:
The compound has demonstrated significant cytotoxic effects, comparable to established chemotherapeutic agents such as doxorubicin. Flow cytometry assays indicated that it induces apoptosis in cancer cells in a dose-dependent manner.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). The following table summarizes its COX inhibition activity:
The results suggest that this compound may serve as a potential lead in the development of new anti-inflammatory drugs.
The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets involved in cell proliferation and inflammation:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell survival.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- COX Inhibition : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on MCF-7 Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, with an IC50 value of 0.76 µM, indicating potent activity against breast cancer cells.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, the compound exhibited anti-inflammatory effects comparable to indomethacin, suggesting its potential therapeutic use in inflammatory diseases.
Q & A
Q. Key Considerations :
- Yield optimization : Evidence from analogous pyrimidines (e.g., thieno[2,3-d]pyrimidines) shows yields >70% when using anhydrous solvents and inert atmospheres .
- Side reactions : Competing oxidation of the thioether to sulfone can occur; reducing agents like TCEP (tris(2-carboxyethyl)phosphine) may suppress this .
How can the structural integrity and purity of this compound be validated?
Basic Research Focus
Characterization requires a multi-technique approach:
- NMR spectroscopy : Confirm the presence of the thioether methyl group (δ ~3.8–4.2 ppm for SCH₂) and pyrimidine protons (δ ~6.5–8.5 ppm).
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography : For absolute configuration confirmation, though crystallization may require vapor diffusion with DCM/hexane .
Q. Advanced Research Focus
- Tautomerism analysis : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict the 4-ol tautomer is energetically favored over 4-one by ~5 kcal/mol due to intramolecular H-bonding .
- Crystal packing : X-ray data from similar compounds (e.g., N-(2-fluorophenyl)pyrimidines) show C–H⋯π interactions and weak hydrogen bonds stabilizing the lattice .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?
Q. Advanced Research Focus
- Key modifications : Replacing the 4-methylphenyl group with electron-deficient aryl groups (e.g., 4-CF₃) may improve membrane permeability .
- Biological assays : Test analogs for kinase inhibition (e.g., EGFR) using fluorescence polarization assays, referencing pyrimidine-based inhibitors in .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
